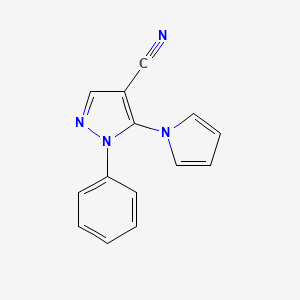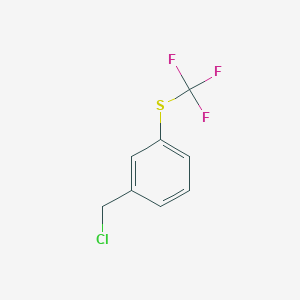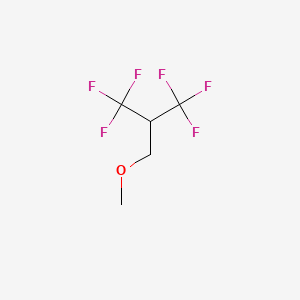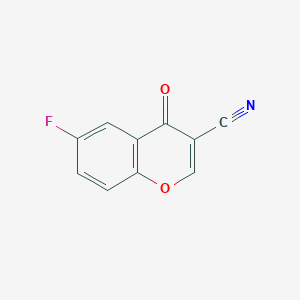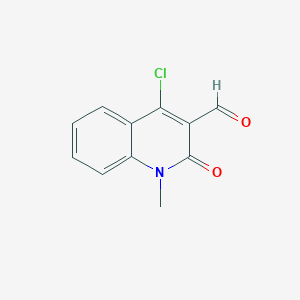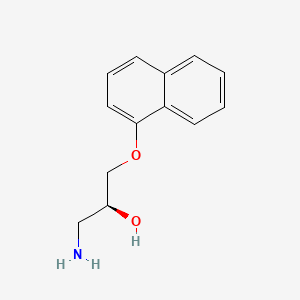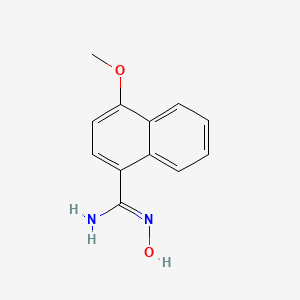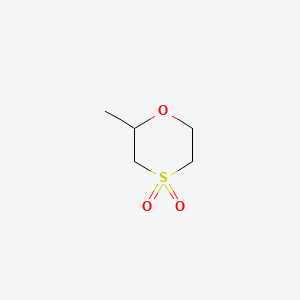
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione
Vue d'ensemble
Description
“1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” is a chemical compound that has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . It is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), which have potential spermicidal activity against human sperm .
Synthesis Analysis
The synthesis of “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” involves the reaction of 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 .Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” has been analyzed using various techniques such as 1H-NMR, 13C-NMR, IR, Elemental analysis, Powder XRD, and TGA . The 1H NMR spectral data shows a singlet at δ 15.42 ppm due to an enolic proton, and a singlet at δ 11.98 ppm .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” have been studied. It has been found that the 1,3-dione or ligand coordinates with the transition metal ions through oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” include a molecular weight of 319.15 g/mol . The compound has a complexity of 336 and a topological polar surface area of 54.4 Ų .Applications De Recherche Scientifique
Medicine
In the medical field, this compound has potential applications due to its structural similarity to other bioactive molecules. It could serve as a precursor for synthesizing new pharmacological agents . Its bromine and hydroxyl groups might be modified to create derivatives with potential antibacterial properties, as seen in related studies .
Agriculture
As an agricultural chemical, 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione could be explored for its role in plant protection or growth regulation. The bromine atom in its structure suggests it could be useful in synthesizing novel pesticides or herbicides .
Materials Science
This compound’s functional groups make it a candidate for creating advanced materials. Its incorporation into polymers or coatings could enhance material properties like thermal stability or chemical resistance .
Environmental Science
In environmental science, 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione might be used in the synthesis of chemicals that are more environmentally friendly. Its degradation products could potentially be less harmful, making it a safer alternative in various industrial applications .
Biochemistry
The compound’s reactivity due to the presence of both a ketone and a phenol group makes it a valuable tool in biochemistry research. It could be used to study enzyme-catalyzed reactions or as a building block for more complex biochemical compounds .
Pharmacology
In pharmacology, the compound could be utilized to develop new therapeutic agents. Its structure allows for the creation of a wide range of chemical products, which could include novel drug candidates with specific biological activities .
Safety And Hazards
While specific safety and hazards information for “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” is not available, general safety measures for similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
The future directions for “1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione” could involve further exploration of its antimicrobial properties, as the transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi . Additionally, the compound’s potential as a ligand in the preparation of tetrahedral metallocene complexes could be further investigated .
Propriétés
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPQDUDCTCGTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403077 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
CAS RN |
207387-68-6 | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromo-2-hydroxyphenyl)-1,3-butanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

